molecular formula C5H3Br2ClS B1366890 2-Chloro-3-(dibromomethyl)thiophene CAS No. 57846-02-3

2-Chloro-3-(dibromomethyl)thiophene

Cat. No.: B1366890
CAS No.: 57846-02-3
M. Wt: 290.4 g/mol
InChI Key: KPEFSFALBLCATO-UHFFFAOYSA-N
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Description

2-Chloro-3-(dibromomethyl)thiophene is a halogenated thiophene derivative that belongs to the class of heterocyclic organic compounds. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dibromomethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chlorothiophene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dibromomethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Major products are sulfoxides and sulfones.

    Reduction Reactions: Reduced thiophene derivatives with fewer halogen atoms.

Scientific Research Applications

2-Chloro-3-(dibromomethyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dibromomethyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxythiophene: Another halogenated thiophene derivative with similar chemical properties.

    2-Chloro-3-bromothiophene: A compound with one less bromine atom, showing different reactivity and applications.

    2,3-Dibromothiophene: Lacks the chlorine atom, leading to variations in its chemical behavior

Uniqueness

2-Chloro-3-(dibromomethyl)thiophene is unique due to the presence of both chlorine and bromine atoms, which impart distinct reactivity and properties. This dual halogenation allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

2-chloro-3-(dibromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-4(7)3-1-2-9-5(3)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEFSFALBLCATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482182
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57846-02-3
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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